2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O4/c10-8(11)9(12,13)17-6-3-4(7(14)15)1-2-5(6)16-8/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLPWYNSRXMUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(C(O2)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closure Reactions to Form the Benzodioxane Core
The synthesis begins with constructing the benzodioxane ring. A common precursor, 3,4-dihydroxybenzaldehyde, undergoes condensation with 1,2-dibromoethane in alkaline conditions (e.g., NaOH or KOH) to form 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. Tetrabutylammonium bromide is often employed as a phase-transfer catalyst to enhance reaction efficiency. This step typically achieves yields of 70–80% under reflux conditions.
Fluorination of the Benzodioxane Intermediate
Fluorination introduces four fluorine atoms at the 2- and 3-positions of the benzodioxane ring. Agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) are used in anhydrous solvents like dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, where fluorine replaces hydroxyl or other leaving groups. Optimal temperatures range from 0°C to room temperature to prevent side reactions.
Oxidation of the Aldehyde to Carboxylic Acid
The final step involves oxidizing the aldehyde group (-CHO) of the fluorinated intermediate to a carboxylic acid (-COOH). Potassium permanganate (KMnO₄) in aqueous acidic or neutral conditions is the preferred oxidant, achieving yields exceeding 90%. Alternative oxidants like chromium trioxide (CrO₃) are less favored due to environmental and safety concerns.
Detailed Step-by-Step Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde
- Reagents : 3,4-Dihydroxybenzaldehyde (55.2 g), 1,2-dibromoethane (350 g), NaOH (90 g), tetrabutylammonium bromide (5 g).
- Procedure : The reaction is conducted in a 2L reactor under reflux for 5 hours. Post-reaction, the mixture is extracted with dichloromethane, washed with water, and purified via recrystallization to yield 25 g of off-white powder.
Fluorination with Sulfur Tetrafluoride (SF₄)
- Reagents : 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde (25 g), SF₄ gas.
- Procedure : SF₄ is bubbled into a solution of the aldehyde in dichloromethane at 0°C. The mixture is stirred for 12 hours, quenched with ice water, and extracted to isolate the fluorinated product.
Oxidation to Carboxylic Acid Using KMnO₄
- Reagents : Fluorinated aldehyde (15 g), KMnO₄ (18 g), water (500 mL).
- Procedure : The aldehyde is dissolved in water at 70–80°C, and a KMnO₄ solution is added dropwise. After refluxing for 1 hour, the mixture is filtered, acidified with HCl, and filtered again to obtain 15 g of white crystalline product.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalysts and Additives
- Phase-transfer catalysts : Tetrabutylammonium bromide improves the solubility of reactants in biphasic systems during ring-closure.
- Acid scavengers : Pyridine or sodium bicarbonate neutralizes HF generated during fluorination, enhancing safety.
Comparative Analysis with Related Compounds
The addition of fluorine atoms increases the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs, making it preferable for drug design.
Applications in Scientific Research
Pharmaceutical Development
The carboxylic acid group enables conjugation with amines or alcohols to form amides or esters, common motifs in protease inhibitors and kinase modulators. Fluorine atoms enhance blood-brain barrier penetration in central nervous system-targeted drugs.
Materials Science
The compound serves as a monomer for synthesizing fluorinated polyesters and polyamides, which exhibit superior chemical resistance and thermal stability.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₉H₄F₄O₄ |
| Molecular weight | 252.12 g/mol |
| Melting point | Not reported |
| Boiling point | Not reported |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the benzodioxane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzoic Acid Derivatives
- 2,3,4,5-Tetrafluorobenzoic Acid (CAS: 1201-31-6):
- Lacks the benzodioxane ring, instead featuring a simple benzoic acid core.
- Reduced steric hindrance compared to the benzodioxane scaffold, leading to higher solubility in polar solvents.
Applications: Primarily used as a reagent in organic synthesis rather than pharmaceutical contexts.
- Tetrafluoroisophthalic Acid (CAS: 1551-39-9): Molecular Formula: C₈H₂F₄O₄ Molecular Weight: 238.09 Purity: Not explicitly stated but available in analytical-grade formulations . Key Differences:
- Contains two carboxylic acid groups on an isophthalate backbone.
- Higher acidity due to dual -COOH groups, making it suitable for coordination chemistry.
Benzodioxane Derivatives with Modified Functional Groups
- 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde (CAS: 159276-63-8):
- Replaces the carboxylic acid with an aldehyde group (-CHO).
- Increased electrophilicity at the aldehyde position, enabling use in condensation reactions (e.g., Schiff base formation).
Lower thermal stability compared to the carboxylic acid derivative.
6-(Bromoacetyl)-2,2,3,3-Tetrafluoro-1,4-benzodioxane (CAS: 1380696-72-9):
- Molecular Formula : C₁₀H₅BrF₄O₃
- Key Differences :
- Substituted with a bromoacetyl group instead of -COOH.
- Acts as a reactive intermediate for nucleophilic substitutions, particularly in drug conjugate synthesis .
Benzoxazine and Pyridobenzoxazine Carboxylic Acids
- (S)-(−)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (CAS: 82419-35-0):
- Contains a fused pyrido-benzoxazine ring system.
- Additional methyl and oxo groups enhance biological activity (e.g., as a levofloxacin impurity with antibiotic properties).
Higher molecular weight (363.29 g/mol) due to the extended heterocyclic structure.
Levofloxacin-Related Compound B (CAS: 90529-39-8):
- Molecular Formula : C₁₁H₁₁FN₂O₄
- Key Differences :
- Simplified chromene-carboxylic acid structure without fluorine substitution on the benzodioxane .
- Demonstrates reduced antimicrobial activity compared to fluorinated analogs.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Functional Group |
|---|---|---|---|---|---|
| 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid | 180091-38-7 | C₉H₄F₄O₄ | 268.12 | 95% | Carboxylic acid (-COOH) |
| 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 | C₇H₂F₄O₂ | 194.08 | >95.0% | Carboxylic acid (-COOH) |
| 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde | 159276-63-8 | C₉H₄F₄O₃ | 236.12 | - | Aldehyde (-CHO) |
| (S)-Pyrido-benzoxazine-6-carboxylic acid | 82419-35-0 | C₁₆H₁₃F₂N₂O₅ | 363.29 | EP Standard | Carboxylic acid (-COOH) |
Key Research Findings
- Fluorine Impact: The tetrafluoro substitution in the target compound increases lipophilicity (logP ~2.1 estimated) compared to non-fluorinated benzodioxanes, enhancing membrane permeability .
- Reactivity : The carboxylic acid group enables salt formation (e.g., with amines), while the carboxaldehyde derivative participates in nucleophilic additions .
Biological Activity
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid is a synthetic compound characterized by its unique molecular structure and potential biological activities. The compound is denoted by the CAS number 215732-94-8 and has a molecular formula of C9H3F4NO2. Its molecular weight is approximately 233.12 g/mol. This compound is notable for its fluorinated benzodioxane structure, which may confer specific properties relevant to biological interactions.
The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory and antimicrobial properties. The presence of fluorine atoms in its structure is believed to enhance lipophilicity and bioavailability, which can affect how the compound interacts with biological membranes and targets.
Case Studies and Research Findings
- Anti-inflammatory Activity :
- A study explored the synthesis of various benzodioxane derivatives, including tetrafluorinated compounds. The results indicated that some derivatives exhibited significant anti-inflammatory effects in vitro. The mechanism was linked to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
- Antimicrobial Properties :
- Research has shown that fluorinated compounds often demonstrate enhanced antimicrobial activity compared to their non-fluorinated counterparts. In particular, tetrafluorinated benzodioxanes have been tested against various bacterial strains, showing promising results in inhibiting growth due to their ability to disrupt bacterial cell membranes .
Comparative Biological Activity Table
| Property | This compound | Other Benzodioxane Derivatives |
|---|---|---|
| Anti-inflammatory Effect | Moderate to High (in vitro) | Variable |
| Antimicrobial Effect | Effective against Gram-positive bacteria | Generally lower |
| Lipophilicity | High due to fluorination | Moderate |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The incorporation of fluorine atoms is achieved through electrophilic fluorination methods. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Safety and Handling
As with many synthetic chemicals, appropriate safety measures should be taken when handling this compound. Safety data sheets (SDS) recommend using personal protective equipment (PPE) and ensuring adequate ventilation during use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
